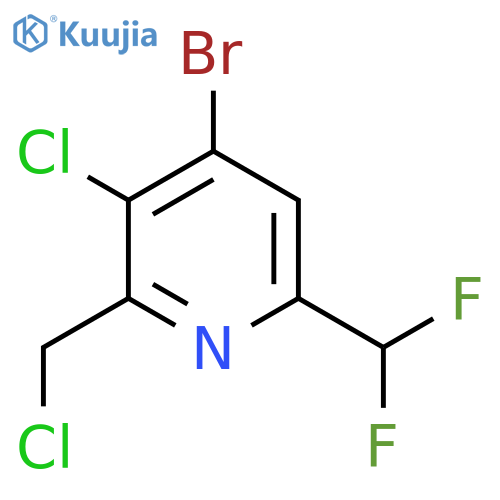Cas no 1803690-76-7 (4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)

1803690-76-7 structure
商品名:4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine
CAS番号:1803690-76-7
MF:C7H4BrCl2F2N
メガワット:290.920166015625
CID:4858792
4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine
-
- インチ: 1S/C7H4BrCl2F2N/c8-3-1-4(7(11)12)13-5(2-9)6(3)10/h1,7H,2H2
- InChIKey: YWNCRLLSIMFMHL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)F)N=C(CCl)C=1Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9
4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062819-1g |
4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine |
1803690-76-7 | 97% | 1g |
$1,490.00 | 2022-04-02 |
4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
1803690-76-7 (4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine) 関連製品
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 624-75-9(Iodoacetonitrile)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
